6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole
Description
Properties
CAS No. |
3671-67-8 |
|---|---|
Molecular Formula |
C12H13F3N2 |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H13F3N2/c1-11(2,3)7-4-5-8-9(6-7)17-10(16-8)12(13,14)15/h4-6H,1-3H3,(H,16,17) |
InChI Key |
AOWYBSYMYIAJEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole
Starting Materials and Key Reagents
4-tert-butyl-o-phenylenediamine or derivatives substituted at the 6-position with tert-butyl groups.
Trifluoroacetic acid (TFA) or trifluoromethyl-containing reagents as the source of the trifluoromethyl group at the 2-position.
Bases such as potassium tert-butoxide, sodium methoxide, or sodium ethoxide are commonly used to facilitate condensation and cyclization reactions.
Solvents : Methanol, ethanol, acetonitrile, dichloromethane, or tetrahydrofuran (THF) are typical solvents employed depending on the step.
Stepwise Synthetic Route
Step 1: Preparation of tert-butyl substituted o-phenylenediamine
- The tert-butyl group is introduced on the aromatic ring prior to cyclization, typically by alkylation of o-phenylenediamine derivatives or by starting from commercially available tert-butyl-substituted o-phenylenediamines.
Step 2: Cyclocondensation with trifluoroacetic acid or derivatives
The 2-(trifluoromethyl) substituent is introduced by cyclocondensation of the tert-butyl-substituted o-phenylenediamine with trifluoroacetic acid or trifluoroacetyl derivatives under acidic or reflux conditions, leading to the formation of the benzimidazole ring with the trifluoromethyl group at the 2-position.
Alternative methods include the use of trifluoromethylation reagents post-cyclization, but direct cyclocondensation is preferred for better yields and selectivity.
Step 3: Purification and isolation
Representative Example from Patent Literature
A patented method describes a synthesis involving:
Stobbe condensation reaction as a key step, where a tert-butyl substituted aromatic compound reacts with trifluoromethyl-containing reagents in the presence of a base such as potassium tert-butoxide.
Reaction conditions: temperature controlled at 50–55°C, solvents like methanol or acetonitrile.
The process avoids dangerous reagents and additional separation steps, making it suitable for large-scale production with excellent yields.
Table 1: Summary of Reaction Conditions from Patent Example
| Step | Reagents & Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Stobbe condensation | tert-butyl substituted compound + trifluoromethyl reagent + base (K t-BuO) | Methanol, Acetonitrile | 50–55 | High | Scalable, low-cost, safe reagents |
Supporting Synthetic Details from Literature
A study reports the synthesis of tert-butyl 4-(trifluoromethyl)-1H-benzimidazole derivatives by reacting substituted 1H-benzimidazoles with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran at room temperature overnight, followed by purification.
NMR characterization confirms the structure with signals corresponding to tert-butyl and trifluoromethyl groups.
The reaction sequence involves initial formation of the benzimidazole ring followed by tert-butyl protection or substitution steps.
Analytical Data and Characterization
Typical characterization data for 6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole include:
| Technique | Data Example |
|---|---|
| [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) | Singlet at ~8.5 ppm (benzimidazole proton), singlet at ~1.3 ppm (tert-butyl protons) |
| [^19F NMR](pplx://action/followup) | Signal corresponding to trifluoromethyl group |
| Mass Spectrometry | Molecular ion peak consistent with C13H15F3N2 (molecular weight ~260) |
| Melting Point | Typically in the range of 120–140°C depending on purity |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-withdrawing trifluoromethyl group at position 2 deactivates the benzimidazole ring, directing electrophiles to the less hindered meta positions relative to itself. Meanwhile, the tert-butyl group at position 6 imposes steric constraints, further influencing regioselectivity. For example:
-
Nitration : Occurs preferentially at position 5 (meta to CF₃), with reduced reactivity compared to unsubstituted benzimidazoles due to electronic deactivation .
-
Halogenation : Bromination or chlorination favors position 4 or 7, though yields are moderate (40–60%) due to steric interference from the tert-butyl group .
N-Alkylation and Functionalization
The NH group of the imidazole ring undergoes alkylation under mild conditions. For instance:
-
Reaction with iodomethane in DMF at 60°C produces 1-methyl-6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole in 85% yield .
-
Bulkier alkylating agents (e.g., tert-butyl bromoacetate) require harsher conditions (100°C, 12 hours) but achieve 70% conversion .
Comparative Alkylation Efficiency
| Alkylating Agent | Conditions | Yield (%) |
|---|---|---|
| CH₃I | DMF, 60°C | 85 |
| C₄H₉Br | DMF, 80°C | 72 |
| t-Bu-O-CO-CH₂Br | DMF, 100°C | 70 |
Silylation and Protection Strategies
Silylation of the NH group enhances solubility and enables further functionalization:
-
Treatment with N,O-bis(trimethylsilyl)acetamide (BSA) in THF yields the trimethylsilyl-protected derivative, which facilitates subsequent ribosylation or cross-coupling .
-
Deprotection with methanol restores the NH group quantitatively .
Cross-Coupling Reactions
The trifluoromethyl group’s electron-withdrawing nature stabilizes intermediates in coupling reactions:
-
Suzuki-Miyaura Coupling : At position 5, aryl boronic acids couple with Pd(OAc)₂ catalysis (70–80% yields) .
-
Buchwald-Hartwig Amination : Introduces secondary amines at position 4 using Xantphos/Pd₂(dba)₃ (60–65% yields) .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound | Substituent Effects | Nitration Yield (%) |
|---|---|---|
| 6-tert-butyl-2-CF₃-benzimidazole | Steric hindrance + electronic deactivation | 55 |
| 2-CF₃-benzimidazole | Reduced steric bulk | 78 |
| 6-Me-2-CF₃-benzimidazole | Moderate steric effects | 65 |
Data extrapolated from SAR studies on benzimidazole derivatives .
Biological Derivatization
The compound’s derivatives show enhanced bioactivity:
Scientific Research Applications
6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., NO2, Cl) at position 5/6 increase electrophilicity, which may enhance binding to parasitic tubulin but also elevate toxicity risks .
Key Observations :
- The target compound exhibits potency similar to 5-chloro-1-methyl analogs but superior to albendazole derivatives, likely due to the tert-butyl group stabilizing hydrophobic interactions with parasitic enzymes .
- Nitro-substituted derivatives show exceptional activity but are associated with higher cytotoxicity (e.g., LD50 <10 µM in Ceriodaphnia assays) .
Physicochemical Properties
Computational and experimental data for select compounds:
Key Observations :
- The tert-butyl group increases molecular weight and logP, reducing solubility but extending half-life in vivo .
- Fluorine-rich analogs exhibit lower RMSD values, suggesting better structural alignment with biological targets .
Toxicity Profile
Toxicity data from Ceriodaphnia lethality assays :
Key Observations :
- The tert-butyl group may mitigate toxicity compared to smaller, more reactive substituents (e.g., Br, NO2) .
Biological Activity
6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class, characterized by a fused benzene and imidazole ring structure. Its unique chemical properties arise from the presence of a tert-butyl group at position 6 and a trifluoromethyl group at position 2. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiparasitic, and potential anticancer effects.
The structural features of 6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole influence its reactivity and biological activity. The bulky tert-butyl group provides steric hindrance, while the electron-withdrawing trifluoromethyl group enhances its electrophilicity, making it suitable for various biological interactions.
Antimicrobial Activity
Research indicates that 6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, derivatives of this compound demonstrated moderate to strong activity. For instance, derivatives with specific substitutions showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than standard antibiotics such as ampicillin and ciprofloxacin .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole | 12.5 | 25 |
| Standard (Ciprofloxacin) | 4 | 8 |
| Standard (Ampicillin) | 16 | 32 |
Antiparasitic Activity
In vitro studies have shown that certain derivatives of this benzimidazole are significantly more potent than established treatments like albendazole against protozoan parasites such as Trichomonas vaginalis and Giardia intestinalis. One derivative was reported to be 14 times more active than albendazole against T. vaginalis, indicating strong antiparasitic potential .
The mechanisms through which 6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole exerts its biological effects are diverse:
- Enzyme Inhibition : Compounds in this class have been identified as inhibitors of glutamine synthetase, an enzyme crucial in cancer metabolism.
- Antioxidant Activity : Some studies suggest that benzimidazole derivatives possess antioxidant properties, which may contribute to their overall therapeutic effects .
- Cytotoxicity Against Cancer Cells : Preliminary investigations indicate that this compound may inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
Several case studies highlight the effectiveness of 6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole in various biological assays:
- Antimicrobial Screening : A study compared the antimicrobial efficacy of this compound with standard antibiotics. The results indicated that it could serve as a promising candidate for developing new antimicrobial agents.
- Antiparasitic Evaluation : In a comparative analysis with established antiparasitic drugs, certain derivatives exhibited superior activity against protozoan infections, supporting further exploration in clinical settings.
- Cancer Cell Line Testing : In vitro assays on breast cancer cell lines demonstrated significant cytotoxic effects at low concentrations, warranting further investigation into its mechanism and potential as an anticancer drug.
Q & A
Q. What are the standard synthetic routes for 6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole, and how do reaction conditions influence yield?
The synthesis typically involves condensation of 4-tert-butyl-1,2-diaminobenzene with trifluoroacetic acid derivatives under acidic conditions. Key factors include solvent choice (e.g., ethanol or THF), temperature (80–120°C), and catalysts like polyphosphoric acid or Pd-based systems. Yields vary significantly with stoichiometric ratios of reactants and reaction time optimization. For example, extended reflux (24–48 hours) improves cyclization efficiency . Characterization via melting point analysis (e.g., mp ~248°C for analogs) and spectroscopic methods (¹H/¹³C NMR, IR) confirms structural integrity .
Q. How is the purity and structural identity of this compound validated in academic research?
Researchers use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques:
Q. What preliminary biological screening methods are applied to assess its bioactivity?
Common assays include:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with comparisons to known inhibitors like UK-1 derivatives .
Advanced Research Questions
Q. How do substituent modifications (e.g., tert-butyl vs. methyl groups) impact electronic properties and bioactivity?
Computational studies (DFT) reveal that electron-withdrawing groups like -CF₃ enhance electrophilicity, improving interactions with biological targets. The tert-butyl group increases steric bulk, reducing binding affinity in some cases but improving metabolic stability. For example, analogs with 4-methyl substituents show 2–3× lower IC₅₀ in kinase inhibition compared to tert-butyl variants .
Q. What computational tools are used to predict binding modes and pharmacokinetic properties?
- Molecular Docking (AutoDock/Vina) : Models interactions with targets like α-glucosidase or tubulin, highlighting hydrogen bonds with active-site residues (e.g., Asp214 in α-glucosidase) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, calculating RMSD and binding free energies (MM-PBSA) .
- ADMET Prediction : Software like SwissADME evaluates logP (lipophilicity) and CYP450 metabolism, guiding lead optimization .
Q. How can conflicting spectroscopic or bioactivity data be resolved in structural-activity studies?
Contradictions often arise from impurities or solvent effects. Strategies include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 285.12 for C₁₂H₁₃F₃N₂).
- X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., torsion angles between benzimidazole and trifluoromethyl groups) .
- Dose-Response Replication : Re-test bioactivity under controlled conditions (e.g., fixed DMSO concentration ≤1%) to exclude solvent artifacts .
Q. What strategies optimize regioselectivity in benzimidazole ring functionalization?
- Directed Ortho-Metalation : Use of directing groups (e.g., -OMe) with LDA to introduce substituents at the 5- or 6-positions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids for C-2 modifications, requiring Pd(PPh₃)₄ catalyst and anhydrous conditions .
- Microwave-Assisted Synthesis : Reduces reaction time (≤2 hours) and improves regioselectivity via controlled heating .
Methodological Notes
- Synthetic Reproducibility : Always report solvent purity, catalyst lot numbers, and inert atmosphere details (Ar/N₂) .
- Data Interpretation : Correlate spectral shifts (e.g., ¹³C NMR for CF₃ at δ 120–125 ppm) with electronic environment changes .
- Ethical Compliance : Adhere to biosafety protocols for in vitro testing; avoid in vivo applications without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
